molecular formula C12H11N5O3S B12920572 4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide CAS No. 21267-97-0

4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide

Katalognummer: B12920572
CAS-Nummer: 21267-97-0
Molekulargewicht: 305.31 g/mol
InChI-Schlüssel: RWRNFFKEPARPQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide is a complex organic compound that combines a purine derivative with a benzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the purine derivative, which is then coupled with a benzenesulfonamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while substitution can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The purine moiety can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzoic acid
  • 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzamide
  • 4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzylamine

Uniqueness

4-((6-Oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide is unique due to the presence of both a purine and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

21267-97-0

Molekularformel

C12H11N5O3S

Molekulargewicht

305.31 g/mol

IUPAC-Name

4-[(6-oxo-1H-purin-9-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C12H11N5O3S/c13-21(19,20)9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)18/h1-4,6-7H,5H2,(H2,13,19,20)(H,14,15,18)

InChI-Schlüssel

RWRNFFKEPARPQR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.